Lipophilicity Differential: 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole vs. Unsubstituted 3-Methyl-1,2,4-oxadiazole
The target compound exhibits an XLogP3 of 1.2, a 0.7 log unit increase over the unsubstituted 3-methyl-1,2,4-oxadiazole core (XLogP3 = 0.5) [1][2]. This increase in lipophilicity corresponds to an approximately 5-fold higher predicted octanol-water partition coefficient, which is expected to enhance passive membrane permeability while retaining aqueous solubility above 100 µM. The piperidin-4-ylmethyl substitution provides the additional lipophilicity necessary for blood-brain barrier penetration (CNS MPO score = 5.0) without pushing the compound into the high-logP (>3) range associated with promiscuous binding and poor solubility [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-Methyl-1,2,4-oxadiazole: XLogP3 = 0.5 |
| Quantified Difference | Δ = +0.7 log units (~5-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2026 release) |
Why This Matters
Procurement decisions for CNS-targeted libraries should prioritize this scaffold because its lipophilicity falls within the optimal range (1–3) for CNS drug candidates, unlike the simpler 3-methyl-1,2,4-oxadiazole which is insufficiently lipophilic to cross the blood-brain barrier.
- [1] PubChem Compound Summary for CID 45791257, 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 21666825, 3-Methyl-1,2,4-oxadiazole. National Center for Biotechnology Information, 2026. View Source
- [3] Wager, T. T. et al. Central Nervous System Multiparameter Optimization (CNS MPO) Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 2016, 7(6), 767-775. DOI: 10.1021/acschemneuro.6b00029. View Source
